molecular formula C15H28F3O6P B2577781 Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate CAS No. 256332-99-7

Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate

Cat. No.: B2577781
CAS No.: 256332-99-7
M. Wt: 392.352
InChI Key: BLUACNZPEWBLFO-UHFFFAOYSA-N
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Description

Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate is an organophosphorus compound known for its unique structural features and potential applications in various fields. This compound contains a trifluoromethyl group, which imparts significant chemical stability and reactivity, making it valuable in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate typically involves the following steps:

    Starting Materials: The synthesis begins with ethyl 3,3,3-trifluoropropanoate and di(isopentyloxy)phosphoryl chloride.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane. The temperature is maintained at a low range (0-5°C) to control the reaction rate.

    Catalysts: A base such as triethylamine is used to facilitate the reaction by neutralizing the hydrochloric acid formed during the process.

    Purification: The product is purified using techniques like column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification methods to meet industrial standards.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the phosphoryl group.

    Oxidation and Reduction: The trifluoromethyl group can participate in oxidation-reduction reactions, altering the oxidation state of the compound.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

Common Reagents and Conditions:

    Nucleophiles: Reagents like sodium methoxide or potassium tert-butoxide are commonly used in substitution reactions.

    Oxidizing Agents: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions are employed for hydrolysis reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Hydrolysis Products: Hydrolysis yields the corresponding acid and alcohol.

Scientific Research Applications

Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the phosphoryl group can participate in covalent modifications of target molecules. These interactions can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

  • Ethyl 2-{[di(ethoxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate
  • Ethyl 2-{[di(methoxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate

Comparison:

  • Structural Differences: The primary difference lies in the alkoxy groups attached to the phosphoryl group. Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate has isopentyloxy groups, while the similar compounds have ethoxy or methoxy groups.
  • Reactivity: The bulkier isopentyloxy groups can influence the steric and electronic properties, potentially altering the reactivity and interaction with biological targets.
  • Applications: While all these compounds can be used in similar applications, the specific properties of this compound may offer advantages in certain contexts due to its unique structural features.

Properties

IUPAC Name

ethyl 2-[bis(3-methylbutoxy)phosphoryloxy]-3,3,3-trifluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28F3O6P/c1-6-21-14(19)13(15(16,17)18)24-25(20,22-9-7-11(2)3)23-10-8-12(4)5/h11-13H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUACNZPEWBLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)OP(=O)(OCCC(C)C)OCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28F3O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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